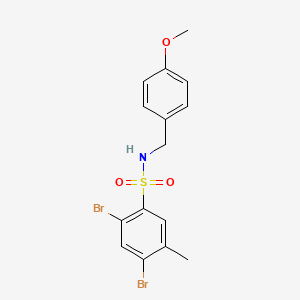

2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4-dibromo-N-[(4-methoxyphenyl)methyl]-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2NO3S/c1-10-7-15(14(17)8-13(10)16)22(19,20)18-9-11-3-5-12(21-2)6-4-11/h3-8,18H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDKWZGYTLINQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Br)S(=O)(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide typically involves the following steps:

Bromination: The starting material, 5-methylbenzenesulfonamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 4 positions.

Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The sulfonamide moiety in 2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide is of particular interest due to its structural similarity to para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase. This similarity allows it to inhibit the enzyme's activity, disrupting folic acid synthesis in microorganisms and exhibiting antimicrobial properties.

Potential Anticancer Agent

Research indicates that sulfonamide derivatives can possess antitumor activity. Compounds with similar structures have shown cytotoxic effects against various human cancer cell lines, including those from colon and breast cancers. The exploration of this compound in this context may reveal new avenues for cancer treatment .

Materials Science

Synthesis of Advanced Materials

The compound is being investigated for its potential use in creating advanced materials with specific electronic or optical properties. The ability to modify its structure through various synthetic routes allows researchers to tailor materials for applications in electronics and photonics.

Biological Studies

Enzyme Interaction Studies

this compound serves as a valuable probe in studying enzyme interactions and inhibition mechanisms. Its role as an inhibitor can help elucidate the biochemical pathways involving sulfonamide compounds and their effects on biological systems.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This leads to the inhibition of the enzyme, disrupting the synthesis of folic acid in microorganisms and exerting an antimicrobial effect.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their differences are summarized below:

Key Observations :

- Halogen Effects : The target compound’s 2,4-dibromo substitution contrasts with dichloro (e.g., ) or single-bromo (e.g., ) analogs. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability and cytotoxicity compared to chlorine .

- Functional Group Impact : The formyl group in increases electrophilicity, enabling nucleophilic reactions, while the benzimidazolyl moiety in may enhance binding to enzymatic active sites.

Pharmacological Activity Comparisons

Limited pharmacological data are available for the target compound, but inferences can be drawn from analogs:

- Anticancer Activity : Chalcone-sulfonamide hybrids (e.g., ) exhibit moderate anticancer activity via tubulin inhibition or apoptosis induction. Brominated derivatives like the target compound may show enhanced potency due to increased lipophilicity .

- Antimicrobial Effects : Sulfonamides with halogenated aromatic systems (e.g., ) demonstrate broad-spectrum antimicrobial activity. The 4-methoxybenzyl group in the target compound could improve pharmacokinetic profiles by reducing metabolic degradation .

- Enzyme Inhibition : Benzimidazole- and triazole-containing sulfonamides () often target carbonic anhydrase or cyclooxygenase. The target compound’s methoxybenzyl group may favor selectivity for distinct enzyme isoforms.

Physicochemical Properties

- Melting Points: Brominated derivatives generally exhibit higher melting points than chloro analogs due to increased molecular weight and crystal packing efficiency (e.g., reports mp 180–182°C for a mono-bromo sulfonamide vs. ~160°C for dichloro analogs ).

- Solubility : The 4-methoxybenzyl group enhances organic solubility (e.g., in DCM or ethyl acetate) compared to polar substituents like formyl () or charged heterocycles ().

Biological Activity

2,4-Dibromo-N-(4-methoxybenzyl)-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide core with two bromine substituents at the 2 and 4 positions and a methoxybenzyl group attached to the nitrogen atom. The presence of bromine enhances its reactivity, while the methoxy group improves solubility and biological activity. The structural formula can be summarized as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : Approximately 368.1 g/mol

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, this compound disrupts folic acid production essential for microbial growth, leading to its antimicrobial properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 8 µg/mL | 10 |

| Staphylococcus aureus | 4 µg/mL | 15 |

| Bacillus subtilis | 6 µg/mL | 12 |

| Streptococcus epidermidis | 5 µg/mL | 14 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, with notable inhibition observed in Staphylococcus aureus .

Enzyme Inhibition

In addition to its antibacterial activity, studies have shown that this compound can inhibit other enzymes such as acetylcholinesterase and lipoxygenase. This broad spectrum of enzyme inhibition highlights its potential therapeutic applications beyond antimicrobial use.

Case Studies

A series of case studies have explored the efficacy of this compound in various biological settings:

- Antimicrobial Efficacy : In a study examining the antibacterial effects against clinical isolates, the compound demonstrated a strong bacteriostatic effect against resistant strains of Staphylococcus aureus.

- Inhibition Studies : Research focused on enzyme kinetics revealed that the compound acts as a competitive inhibitor for DHPS, providing insights into its potential as a lead compound for drug development targeting bacterial infections .

- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the methoxy group significantly affect the biological activity, suggesting avenues for further optimization in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.